3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride
Description
Historical Emergence and Nomenclature in Chemical Literature
The first documented synthesis of this compound dates to early 21st-century efforts to develop bifunctional sulfonating agents. Its systematic IUPAC name, 3-(1-piperidinylsulfonyl)benzenesulfonyl chloride, reflects the substitution pattern at the benzene ring’s 1- and 3-positions. Early literature referred to it descriptively as "bis-sulfonyl chloride piperidine adduct," but the current nomenclature gained dominance after its registration in CAS databases (CAS 920477-98-1).
Notably, the compound’s structural complexity necessitated clarification in indexing. The piperidine ring’s sulfonyl group was initially misassigned in some patents as a sulfonamide, requiring X-ray crystallographic validation to confirm the sulfonyl chloride functionality. This resolution underscored the importance of advanced analytical techniques in characterizing polyfunctional organosulfur compounds.
Positioning within the Sulfonyl Chloride and Piperidine Derivative Families
This compound occupies a strategic niche between two pharmacologically significant classes:
| Feature | Sulfonyl Chlorides | Piperidine Derivatives | Hybrid Compound |
|---|---|---|---|
| Reactivity | Electrophilic at sulfur | Nucleophilic nitrogen | Dual reactivity |
| Common Applications | Sulfonamide formation | Bioactive scaffold | Multitarget drug design |
| Example Derivatives | Benzenesulfonyl chloride | Piperidine alkaloids | This compound |
The piperidine ring confers conformational rigidity and basicity, while the sulfonyl chlorides enable covalent modification of biomolecules. This duality makes the compound particularly valuable for developing protease inhibitors and kinase-targeted therapies.
Relevance to Contemporary Organic and Medicinal Chemistry
Modern applications exploit three key attributes:
- Bidirectional Reactivity : Sequential substitution at C1 and C3 sulfonyl chlorides allows orthogonal functionalization. For instance, one site may form a sulfonamide bond with amines, while the other undergoes nucleophilic aromatic substitution.
- Piperidine Pharmacophore : The saturated six-membered nitrogen ring enhances blood-brain barrier penetration in CNS drug candidates.
- Synthetic Versatility : Recent protocols using Pyry-BF4 activation demonstrate efficient conversion of primary sulfonamides to sulfonyl chlorides under mild conditions (60°C, 3 hours).
These properties have enabled its use in synthesizing glibenclamide analogs and celecoxib derivatives, showcasing its role in optimizing drug pharmacokinetics.
Scope and Aims of Current Academic Inquiry
Four priority research areas dominate the literature:
Synthesis Optimization
Developing solvent-free methods to improve atom economy remains challenging. Current yields range from 77% for drug derivatives to 95% for simple aryl systems, but scaling beyond gram quantities introduces purification complexities.
Reactivity Mapping
The relative electrophilicity of the two sulfonyl chlorides remains underexplored. Computational studies suggest the para-chloride exhibits 12% higher reactivity than the meta-isomer due to resonance effects, but experimental validation is pending.
Biological Target Identification
While structure-activity relationship (SAR) studies on analogs show antimicrobial potential, the parent compound’s specific protein targets require elucidation via chemoproteomic approaches.
Materials Science Applications Preliminary investigations indicate utility in sulfonated polymer membranes for fuel cells, leveraging the compound’s ability to crosslink polyelectrolytes.
Properties
IUPAC Name |
3-piperidin-1-ylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S2/c12-18(14,15)10-5-4-6-11(9-10)19(16,17)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJXSZQSCVHZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and other nucleophiles. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonyl derivatives .
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions allows for the formation of sulfonamide derivatives, which are valuable in various applications.
Pharmaceutical Development
3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride is investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs. Its structural features make it suitable for modifications that can enhance pharmacological properties.
Biological Studies
The compound is utilized in biochemical assays to study enzyme inhibition and protein interactions. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent bond formation and subsequent inhibition of enzyme activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Modifications to the piperidine structure have been shown to enhance potency and selectivity against tumor cells, with studies reporting IC50 values as low as 2 µM for certain derivatives .
Antimicrobial Properties
The compound has demonstrated promising antibacterial and antifungal activities. In vitro tests have shown strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than 10 µg/mL .
Anti-inflammatory Effects
Studies have suggested that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This positions it as a potential candidate for treating chronic inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to this compound:
| Compound Variation | Activity (IC50) | Notes |
|---|---|---|
| Parent Compound | 10 µM | Baseline activity |
| Substituted Variant | 2 µM | Enhanced potency due to electron-withdrawing groups |
| Piperidine Modification | 5 µM | Improved selectivity against cancer cell lines |
These variations highlight how specific substitutions can significantly impact the compound's efficacy and selectivity.
Case Studies
Several case studies illustrate the biological potential of this compound:
- Anticancer Study : A recent investigation evaluated piperidine derivatives for their anticancer properties against breast cancer cell lines, revealing potent anticancer activity with IC50 values as low as 2 µM .
- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, reinforcing the importance of the sulfonamide functional group in mediating antimicrobial activity .
- Anti-inflammatory Research : A study focused on anti-inflammatory effects observed significant reductions in TNF-alpha levels in treated models, suggesting potential applications in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations:
Substituent Effects: The piperidine group in the target compound improves solubility in polar aprotic solvents, which is advantageous in medicinal chemistry for drug formulation . Ethanesulfonyl and trifluoroacetyl groups (e.g., in CAS 861080-52-6 and EN300-6486417) lack nitrogen atoms, reducing hydrogen-bonding capacity compared to piperidine derivatives. This may limit their use in applications requiring specific molecular interactions .
Reactivity :
- Compounds with electron-withdrawing groups (e.g., trifluoroacetyl) exhibit higher electrophilicity at the sulfonyl chloride site, accelerating reactions with amines to form sulfonamides .
- The piperidine substituent introduces steric hindrance, which may slow reaction kinetics but improve selectivity in multi-step syntheses .
Stability and Handling Considerations
- Piperidine-containing derivatives (e.g., CAS 920477-98-1) are typically stored at room temperature as stable powders but may hydrolyze in humid environments due to the sulfonyl chloride group .
- Fluorinated analogs (e.g., CAS 1932162-57-6) exhibit greater stability under acidic conditions owing to the electron-withdrawing effects of fluorine .
- Non-nitrogenous sulfonyl chlorides (e.g., CAS 861080-52-6) are more prone to decomposition under prolonged storage, requiring inert atmosphere packaging .
Biological Activity
3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a piperidine ring and sulfonyl groups, which are known to influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is C11H12ClN2O4S2. Its structure includes:
- A piperidine ring , which is a six-membered ring containing one nitrogen atom.
- Two sulfonyl groups (-SO2), which contribute to the compound's reactivity and interaction with biological molecules.
- A chloride group that enhances its electrophilic character, making it a potential candidate for nucleophilic attack by various biological substrates.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through:
- Covalent bonding : The sulfonyl chloride moiety can react with nucleophilic sites on proteins, leading to enzyme inhibition or modulation.
- Hydrogen bonding : The presence of sulfonamide groups allows for hydrogen bonding interactions with amino acid residues in active sites of enzymes or receptors.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity
In vitro studies have demonstrated that sulfonamide derivatives can exhibit cytotoxic effects on cancer cell lines. For example, compounds from the same chemical class have been tested against human monocytic leukemia THP-1 cells, showing promising antiproliferative activity . The cytotoxicity often correlates with the presence of electron-withdrawing groups, which enhance the reactivity of the compound towards cellular targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Electron-withdrawing substituents : Enhance potency against microbial targets.
- Steric factors : The size and shape of substituents can affect binding affinity to target proteins.
Case Studies and Research Findings
Q & A
Q. How can researchers optimize the synthesis of 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride to achieve high purity?
Methodological Answer:
- Key Steps :
- Inert Atmosphere : Conduct reactions under nitrogen or argon to prevent hydrolysis of the sulfonyl chloride group, which is highly moisture-sensitive .
- Solvent Selection : Use aprotic solvents like dichloromethane or chloroform to stabilize reactive intermediates and minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from dry toluene) to isolate the compound. Monitor purity via TLC or HPLC .
- Critical Parameters : Maintain reaction temperatures below 40°C to avoid decomposition, and ensure anhydrous conditions throughout .
Q. What are the primary reactivity pathways of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Reactivity Profile :
- Nucleophilic Attack : The sulfonyl chloride group reacts with amines (e.g., primary/secondary amines), alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters, respectively. Piperidine substitution may sterically hinder reactions at the adjacent position .
- Hydrolysis : In aqueous conditions, the sulfonyl chloride converts to sulfonic acid. Control pH (<7) to slow hydrolysis during reactions .
- Experimental Design : Use stoichiometric excess of nucleophile (1.2–1.5 eq) in anhydrous solvent. Monitor reaction progress via FT-IR (disappearance of S=O stretching at ~1199 cm⁻¹) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the covalent modification of proteins by this compound?
Methodological Answer:
- Approaches :
- Mass Spectrometry (MS) : Perform intact protein MS to identify adducts (e.g., +183 Da from sulfonylation) .
- Tryptic Digestion : Digest modified proteins and analyze peptides via LC-MS/MS to pinpoint modified residues (e.g., lysine or cysteine) .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with model nucleophiles (e.g., N-acetylcysteine) under varying pH and temperature .
- Controls : Include unreacted protein and reactions with competing nucleophiles (e.g., DTT) to confirm specificity .
Q. How should researchers resolve contradictory data in sulfonamide formation yields when using this compound?
Methodological Answer:
- Troubleshooting Steps :
- Solvent Polarity : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amines, especially with bulky substrates .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate reactions with sterically hindered amines .
- Side Reactions : Check for hydrolysis byproducts via ¹H NMR (e.g., sulfonic acid protons at δ 10–12 ppm) and adjust anhydrous conditions .
- Case Study : In a 2024 study, conflicting yields with piperidine derivatives were resolved by increasing reaction time from 4 to 12 hours, achieving >90% conversion .
Q. What advanced analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- Techniques :
- Multinuclear NMR :
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.5–8.3 ppm) and piperidine methylene groups (δ 1.4–3.1 ppm) .
- ¹⁹F NMR (if fluorinated analogs are synthesized) .
2. FT-IR : Confirm sulfonyl chloride presence via S=O asymmetric stretching (1360–1390 cm⁻¹) and S-Cl (680–720 cm⁻¹) .
3. X-ray Crystallography : Resolve crystal structures of derivatives to analyze steric effects of the piperidine ring .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Critical Measures :
- Moisture Control : Store under inert gas (argon) at –20°C in sealed, desiccated containers .
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Perform reactions in a fume hood to avoid inhaling corrosive vapors .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .
Applications in Medicinal Chemistry
Q. How can this compound be leveraged in the design of protease inhibitors or kinase-targeting drugs?
Methodological Answer:
- Strategies :
- Warhead Design : Utilize the sulfonyl chloride as an electrophilic "warhead" to covalently target catalytic cysteine residues in enzymes (e.g., SARS-CoV-2 main protease) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied piperidine substituents to optimize binding affinity and selectivity .
- Case Study : A 2024 study demonstrated its use in synthesizing platinum(II) complexes for anticancer agents, achieving IC₅₀ values of 2.1 µM in MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
